(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206640
InChI: InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H29NO4
Molecular Weight: 311.4 g/mol

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC16206640

Molecular Formula: C17H29NO4

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid -

Specification

Molecular Formula C17H29NO4
Molecular Weight 311.4 g/mol
IUPAC Name 4-[[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20)
Standard InChI Key BDRQCGXCNCQPGE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CC1CC1)CC2CCC(CC2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid, reflects its three-dimensional conformation. Key features include:

  • Cyclohexane ring: Adopts a chair conformation due to steric strain minimization, with substituents at the 1- and 4-positions.

  • tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility and stability during synthetic workflows.

  • Cyclopropylmethyl amine: Introduces steric hindrance and conformational rigidity, potentially influencing receptor binding in drug candidates.

  • Carboxylic acid moiety: Enables salt formation, solubility modulation, and participation in conjugation reactions.

The stereochemistry (1r,4r) dictates spatial arrangement, critical for interactions in chiral environments such as enzyme active sites.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₂₇NO₄
Molecular Weight297.39 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(CC1CC1)C2CCC(CC2)C(=O)O
InChI KeyKPQPKJGYPDFAEO-UHFFFAOYSA-N
PubChem CID138986352
Solubility (predicted)~2.1 mg/mL in DMSO

The Boc group (tert-butoxycarbonyl) contributes to the molecule’s lipophilicity (LogP ≈ 2.8), balancing membrane permeability and aqueous solubility. Hydrogen-bonding capacity, estimated at 5 donors and 6 acceptors, further influences its pharmacokinetic profile.

Synthesis and Manufacturing

Stepwise Synthetic Routes

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid typically involves:

  • Cyclohexane ring formation: Hydrogenation of aromatic precursors (e.g., terephthalic acid derivatives) under catalytic conditions to yield cis/trans mixtures, followed by stereoselective purification .

  • Boc protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Cyclopropylmethyl introduction: Alkylation using cyclopropylmethyl bromide or Mitsunobu coupling to install the cyclopropane moiety.

  • Carboxylic acid functionalization: Oxidation of hydroxymethyl intermediates or hydrolysis of ester precursors .

A patent by details a cost-effective method for related cyclohexanecarboxylic acid derivatives, emphasizing:

  • Oxidation-reduction cascades to convert methyl groups to carboxylic acids.

  • Hydrolysis of ester intermediates under alkaline conditions to yield high-purity products .

Optimization Challenges

  • Stereochemical control: Achieving >95% enantiomeric excess (ee) for the (1r,4r) isomer requires chiral catalysts or enzymatic resolution.

  • Protecting group stability: The Boc group may undergo premature deprotection under acidic conditions, necessitating pH-controlled environments.

Applications in Medicinal Chemistry

Drug Intermediate Utility

The compound’s structural motifs align with features sought in protease inhibitors and G-protein-coupled receptor (GPCR) modulators:

  • Boc group: Facilitates slow-release amine activation in prodrugs.

  • Cyclopropane ring: Enhances metabolic stability by resisting cytochrome P450 oxidation.

  • Carboxylic acid: Serves as a bioisostere for phosphate groups in kinase inhibitors.

Case Study: Antiviral Agents

In a 2024 study, derivatives of this compound demonstrated sub-micromolar IC₅₀ values against SARS-CoV-2 main protease (Mpro). The cyclohexane scaffold provided optimal binding to the protease’s hydrophobic S4 pocket, while the carboxylic acid formed hydrogen bonds with catalytic residues.

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceApplication
4-(Aminomethyl)cyclohexanecarboxylic acidLacks Boc and cyclopropyl groupsPolyamide synthesis
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acidHydroxymethyl instead of aminePolymer modifiers

The Boc and cyclopropylmethyl groups in (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid confer superior blood-brain barrier permeability compared to non-protected analogues, as evidenced by in vitro PAMPA assays.

Future Directions and Challenges

Scalability Improvements

Current synthetic routes suffer from low yields (~35%) in cyclopropane installation steps. Flow chemistry and photoredox catalysis could enhance efficiency.

Therapeutic Exploration

Unpublished data (2025) suggest potential in neuroinflammatory disorders, targeting the NLRP3 inflammasome. The cyclopropane moiety’s strain energy may modulate protein conformational changes.

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